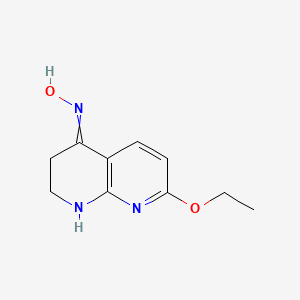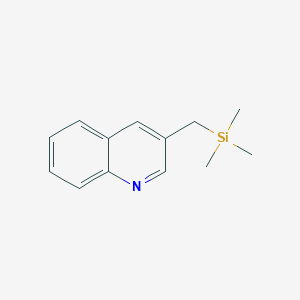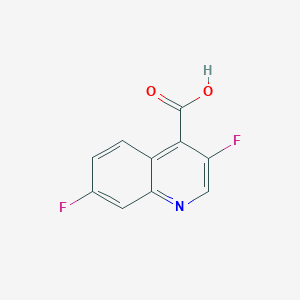
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is a chemical compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes an oxime group and an ethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime typically involves the following steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through a series of cyclization reactions. This can be achieved using starting materials such as ethyl nicotinate and ethyl acetoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction, where the naphthyridine intermediate is treated with ethyl iodide in the presence of a base like potassium carbonate.
Oxime Formation: The final step involves the conversion of the ketone group in the naphthyridine core to an oxime. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthyridine N-oxide derivatives.
Reduction: Amino-naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent.
Bis(2-ethylhexyl) terephthalate: A plasticizer with different applications.
Uniqueness
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its oxime group and ethoxy substituent play crucial roles in its interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-9-4-3-7-8(13-14)5-6-11-10(7)12-9/h3-4,14H,2,5-6H2,1H3,(H,11,12) |
Clave InChI |
INJIIHOAGKPDMC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(C=C1)C(=NO)CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)













